molecular formula C9H17N3O3 B6337062 1-Butyl-2,3-dimethylimidazolium nitrate CAS No. 922521-06-0

1-Butyl-2,3-dimethylimidazolium nitrate

Cat. No.: B6337062
CAS No.: 922521-06-0
M. Wt: 215.25 g/mol
InChI Key: JJLAZVCVBALAEL-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethylimidazolium nitrate is an ionic liquid composed of an organic cation and an inorganic nitrate anion. It is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various industrial and scientific applications .

Properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.NO3/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3)4/h7-8H,4-6H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLAZVCVBALAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2,3-Dimethylimidazole

The precursor 2,3-dimethylimidazole undergoes alkylation with 1-chlorobutane to form 1-butyl-2,3-dimethylimidazolium chloride ([Bmmim]Cl). In a representative procedure, 50 g of 2,3-dimethylimidazole reacts with 55 g of 1-chlorobutane in a 200 mL reactor under reflux conditions (80–100°C) for 24–48 hours. The reaction mixture is then cooled, diluted with water, and treated with decolorizing charcoal to remove organic impurities. The crude product is isolated via lyophilization, yielding a white solid with >90% purity.

Key Reaction Parameters

ParameterValueSource
Temperature80–100°C
Reaction Time24–48 hours
Yield85–91%

Alternative Alkylating Agents

While 1-chlorobutane is the most common alkylating agent, bromobutane and iodobutane have been explored to accelerate quaternization. However, these reagents introduce halide anions that complicate subsequent anion exchange steps.

Anion Exchange to Nitrate

The chloride or bromide counterion in [Bmmim]Cl/Br is replaced with nitrate through metathesis reactions. Two primary methods dominate:

Silver Nitrate Metathesis

This method leverages the low solubility of silver halides to drive the reaction to completion. In a protocol adapted from, 17.4 g (0.1 mol) of [Bmmim]Cl is dissolved in 60 mL of distilled water, and 16.9 g (0.1 mol) of AgNO₃ is added. The mixture is stirred at 60°C for 1 hour, after which precipitated AgCl is removed by filtration. The filtrate is concentrated via rotary evaporation and dried under vacuum, yielding [Bmmim][NO₃] as a light-yellow oil with 96% efficiency.

Advantages : High yield, minimal side products.
Disadvantages : Cost of AgNO₃ and handling of toxic silver waste.

Sodium Nitrate Exchange

To avoid silver-based reagents, sodium nitrate (NaNO₃) can be used in a biphasic system. A patent describes dissolving [Bmmim]Br in water, adding excess NaNO₃, and extracting the product into dichloromethane. After 48 hours of continuous liquid-liquid extraction, the organic phase is filtered through silica gel and evaporated, yielding >95% pure [Bmmim][NO₃].

Key Parameters for Anion Exchange

ParameterAgNO₃ MethodNaNO₃ Method
Temperature60°CRoom temperature
Reaction Time1 hour48 hours
Solvent SystemAqueousWater/DCM
Yield96%>95%

Purification and Quality Control

Residual halides and organic impurities significantly impact ionic liquid performance.

Decolorizing Charcoal Treatment

Crude [Bmmim][NO₃] is dissolved in water (1.5 L per 30 g of product) and treated with 30 g of decolorizing charcoal at 65–70°C for 24 hours. This step removes fluorescent impurities, as evidenced by the absence of emission peaks in UV-Vis spectra.

Liquid-Liquid Extraction

For sodium nitrate-derived products, continuous extraction with dichloromethane over 48 hours ensures complete separation of inorganic salts. Subsequent filtration through silica gel (20–100 g) eliminates polar contaminants.

Thermal Stability and Decomposition Kinetics

Thermogravimetric analyses reveal that [Bmmim][NO₃] decomposes at 240–270°C in nitrogen, with activation energies decreasing as alkyl chain length increases. Isothermal studies show a 10% mass loss after 2 hours at 250°C, underscoring the need for temperature-controlled synthesis and storage.

Decomposition Data

ConditionOnset TemperatureActivation Energy (kJ/mol)
Nitrogen atmosphere240°C120–140
Air atmosphere220°C110–130

Chemical Reactions Analysis

Thermal Decomposition Reactions

[Bmmim][NO₃] undergoes a one-step thermal decomposition process in both nitrogen and air atmospheres, as demonstrated by thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) . Key findings include:

Decomposition Parameters

ParameterValue (Nitrogen)Value (Air)
T₀₀₁ (onset) 245.94 ± 1.66°C238.50 ± 1.20°C
Tₚₑₐₖ 300.30 ± 1.27°C295.80 ± 1.50°C
Residual Mass 4.23 ± 0.58%2.10 ± 0.30%
  • In air, oxidation reactions accelerate decomposition, reducing residual carbonaceous material compared to nitrogen .

  • The nitrate anion (NO₃⁻) contributes to exothermic oxidative decomposition , producing flammable gases (e.g., NOₓ) and leaving minimal residue .

Kinetics of Thermal Decomposition

Activation energy (Eₐ) calculations via Kissinger , Friedman , and Flynn-Wall-Ozawa methods reveal chain-length-dependent reactivity:

Activation Energies

Ionic LiquidEₐ (Kissinger, kJ/mol)Eₐ (Friedman, kJ/mol)
[Emmim][NO₃] (ethyl)205.00 ± 8.17204.45 ± 5.80
[Bmmim][NO₃] (butyl)167.10 ± 9.05169.95 ± 6.08
[Hmmim][NO₃] (hexyl)161.00 ± 6.80161.55 ± 4.97
[Ommim][NO₃] (octyl)150.10 ± 7.68150.81 ± 5.83
[Dmmim][NO₃] (decyl)134.53 ± 6.95134.75 ± 6.12
  • Longer alkyl chains reduce thermal stability, lowering Eₐ and increasing decomposition rates .

  • The reaction order (n) for [Bmmim][NO₃] is ≈1.0, indicating a first-order decomposition mechanism .

Oxidative Reactions in Air

Under oxidative conditions, [Bmmim][NO₃] undergoes rapid degradation:

  • DTG peak height increases by 15–20% in air compared to nitrogen, reflecting faster reaction kinetics .

  • Final residues are reduced to <3% due to combustion of carbonized products .

Role in Catalysis and Solvent Systems

While direct reaction pathways are less documented, [Bmmim][NO₃]’s high polarity and low volatility make it suitable for:

  • Acid-catalyzed reactions : The nitrate anion can act as a weak Lewis acid .

  • Solvent for organic synthesis : Stabilizes charged intermediates in SN2 reactions.

Stability Under Isothermal Conditions

Isothermal TGA at 240–270°C shows:

  • Time to 50% decomposition : 12–18 minutes, depending on temperature .

  • Reaction rate constants (k) : Increase exponentially with temperature, following Arrhenius behavior .

Theoretical Insights from DFT Calculations

  • Frontier molecular orbitals : The HOMO-LUMO gap decreases with alkyl chain length, correlating with reduced thermal stability .

  • Hydrogen bonding : Minimal H-bonding between NO₃⁻ and the methylated cation reduces ionic mobility, increasing viscosity and decomposition temperatures compared to non-methylated analogues .

Scientific Research Applications

Thermochemical Properties

BMMImNO₃ exhibits significant thermochemical characteristics, making it suitable for various applications. Its high thermal stability and low volatility are essential for processes requiring stable solvents at elevated temperatures.

The thermal stability of BMMImNO₃ has been extensively studied using thermogravimetric analysis (TGA). The results indicate that this ionic liquid demonstrates a one-step thermal decomposition process, with onset temperatures significantly higher than those of other similar ionic liquids.

Thermal Stability Data

Ionic LiquidT_start (°C)T_onset (°C)Activation Energy (kJ/mol)
1-Butyl-2,3-dimethylimidazolium nitrate240270204.45 ± 5.80
1-Ethyl-2,3-dimethylimidazolium nitrate220260169.95 ± 6.08

The thermal stability decreases with increasing alkyl chain length in the cation structure, indicating that BMMImNO₃ is relatively stable compared to its counterparts .

Electrochemical Applications

BMMImNO₃ is being explored as a potential electrolyte in various electrochemical applications, including lithium-ion batteries and dye-sensitized solar cells (DSSCs). Its high ionic conductivity and stability make it an attractive candidate for these technologies.

Electrochemical Properties

  • Ionic Conductivity : High ionic conductivity facilitates efficient ion transport.
  • Stability : Maintains performance over a wide temperature range.

Research has demonstrated that BMMImNO₃ can enhance the performance of lithium-ion batteries by improving charge/discharge efficiency and cycle stability .

Case Study 1: Thermal Hazard Analysis

A study investigated the thermal hazards associated with BMMImNO₃ through TGA and kinetic analysis. The findings revealed that while BMMImNO₃ is stable under normal conditions, careful handling is necessary at elevated temperatures due to potential decomposition risks .

Case Study 2: Electrolyte in Lithium-Ion Batteries

In a comparative study involving various ionic liquids as electrolytes, BMMImNO₃ showed superior performance metrics compared to traditional organic solvents. It exhibited lower viscosity and higher ionic conductivity, leading to improved battery efficiency .

Mechanism of Action

The mechanism by which 1-butyl-2,3-dimethylimidazolium nitrate exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The nitrate anion plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include thermal decomposition and ion exchange processes .

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium nitrate
  • 1-Butyl-2,3-dimethylimidazolium bromide
  • 1-Butyl-2,3-dimethylimidazolium chloride

Uniqueness: 1-Butyl-2,3-dimethylimidazolium nitrate stands out due to its higher thermal stability compared to similar compounds like 1-butyl-3-methylimidazolium nitrate. The additional methyl group at the imidazolium C2 position enhances its stability and alters its thermal decomposition pathway, making it more suitable for high-temperature applications .

Biological Activity

1-Butyl-2,3-dimethylimidazolium nitrate ([Bmmim][NO3]) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of [Bmmim][NO3], focusing on its mechanisms of action, stability, and safety profiles based on diverse research findings.

Overview of 1-Butyl-2,3-dimethylimidazolium Nitrate

[Bmmim][NO3] is characterized by its imidazolium cation and nitrate anion, which contribute to its ionic nature. Ionic liquids are known for their low volatility and high thermal stability, making them suitable for various applications, including as solvents in chemical reactions and as agents in biological systems.

Research indicates that [Bmmim][NO3] exhibits significant biological activity through several mechanisms:

  • Solvent Properties : The ionic liquid can dissolve a variety of organic compounds, which may enhance the solubility of bioactive molecules. This property is particularly useful in pharmaceutical applications where solubility is crucial for drug efficacy .
  • Antimicrobial Activity : Studies have demonstrated that [Bmmim][NO3] possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, indicating potential use in medical and environmental applications .
  • Cellular Interaction : The compound interacts with cellular membranes, potentially affecting cell permeability and leading to cytotoxic effects in certain concentrations. This interaction could be leveraged in targeted drug delivery systems or as a means to enhance the efficacy of existing drugs .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of [Bmmim][NO3] against Gram-positive and Gram-negative bacteria. The results indicated that the ionic liquid exhibited a minimum inhibitory concentration (MIC) that was effective against both types of bacteria, suggesting its potential as a biocide in industrial applications .
  • Cell Viability Assays : In vitro studies assessed the cytotoxicity of [Bmmim][NO3] on mammalian cell lines. The results showed that at lower concentrations, the ionic liquid did not significantly affect cell viability; however, at higher concentrations, it induced apoptosis, highlighting its dual role as a therapeutic agent and a potential toxicant .

Thermal Stability

The thermal stability of [Bmmim][NO3] has been extensively studied using thermogravimetric analysis (TGA). It was found to have a decomposition temperature significantly higher than many other ionic liquids, indicating good thermal stability under standard conditions .

ParameterValue
Decomposition Temperature (TGA)> 200 °C
Activation Energy for Decomposition169.95 ± 6.08 kJ/mol
Long-term StabilityHigh

Safety Profiles

Despite its beneficial properties, safety assessments indicate that exposure to high concentrations of [Bmmim][NO3] may pose risks. The compound's potential to induce cytotoxicity necessitates careful handling and risk assessment in both laboratory and industrial settings .

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1-butyl-2,3-dimethylimidazolium nitrate?

The synthesis typically involves a two-step process:

Quaternization : React 1-butylimidazole with methylating agents (e.g., methyl iodide) under reflux to form the 1-butyl-2,3-dimethylimidazolium cation.

Anion exchange : Replace the initial counterion (e.g., chloride or iodide) with nitrate via metathesis using silver nitrate or ion-exchange resins.
Purification is critical to remove unreacted precursors and byproducts. Recrystallization in polar aprotic solvents (e.g., acetonitrile) or repeated washing with diethyl ether is recommended. Purity verification should use 1H^1H-NMR and elemental analysis .

Basic: How should researchers handle and store 1-butyl-2,3-dimethylimidazolium nitrate to ensure stability?

  • Moisture control : Store in desiccators with anhydrous calcium chloride or under inert gas (argon/nitrogen) due to hygroscopicity.
  • Temperature limits : Avoid prolonged exposure above 150°C, as thermal decomposition begins at 257°C (determined via TGA).
  • Light sensitivity : Use amber glassware to prevent photodegradation.
    Safety protocols include using PPE (gloves, goggles) and working in fume hoods to mitigate inhalation risks .

Basic: What experimental techniques are used to characterize its solvent properties?

  • Conductivity : Measure ionic conductivity via impedance spectroscopy (e.g., 41.8 mS/cm in 1M aqueous solution).
  • Solubility parameters : Use inverse gas chromatography (IGC) to determine Hansen solubility parameters.
  • Phase behavior : Study liquidus ranges via differential scanning calorimetry (DSC).
    For predictive modeling, Linear Free Energy Relationships (LFER) can correlate solvent polarity with solute partitioning .

Advanced: How can researchers resolve contradictions in reported thermal decomposition pathways?

Conflicting data on decomposition products (e.g., NOx_x vs. imidazole derivatives) arise from varying experimental conditions. To address this:

Multi-technique analysis : Combine TGA with evolved gas analysis (FTIR or GC-MS) to identify volatile products.

Isothermal vs. non-isothermal kinetics : Compare decomposition mechanisms under controlled heating rates (e.g., Flynn-Wall-Ozawa method) and isothermal holds.

Pressure effects : Use closed vs. open crucibles in TGA to assess atmospheric influence on decomposition pathways .

Advanced: What methodologies are optimal for determining decomposition kinetics?

  • Non-isothermal TGA : Apply model-free methods (e.g., Kissinger, Flynn-Wall-Ozawa) to calculate activation energy (EaE_a) from multiple heating rates.
  • Isothermal DSC : Monitor heat flow to derive rate constants and reaction order.
  • FTIR-coupled TGA : Track real-time gas evolution (e.g., NO2_2, CO2_2) to validate kinetic models.
    A 2021 study reported EaE_a values of 120–140 kJ/mol using these methods, highlighting autocatalytic behavior at high conversions .

Advanced: How can impurity profiles impact electrochemical applications, and how are they analyzed?

Trace impurities (e.g., halides, unreacted amines) can degrade conductivity or catalyze side reactions. Mitigation strategies include:

  • HPLC-MS : Quantify organic impurities with reverse-phase columns and electrospray ionization.
  • 13C^{13}C-NMR : Detect structural anomalies in the cation or anion.
  • Ion chromatography : Measure residual halides (e.g., Cl^-) at ppm levels.
    Pharmaceutical-grade impurity profiling methods (e.g., EP/ICH guidelines) are adaptable for electrochemical studies .

Advanced: What strategies optimize ionic conductivity for specific applications?

  • Cation modification : Introduce electron-donating groups (e.g., alkyl chains) to reduce lattice energy.
  • Anion selection : Replace nitrate with low-viscosity anions (e.g., bis(trifluoromethanesulfonyl)imide) to enhance mobility.
  • Additive engineering : Incorporate plasticizers (e.g., ethylene carbonate) or nanomaterials (e.g., SiO2_2) to disrupt ionic pairing.
    Conductivity can be tuned from 103^{-3} to 101^{-1} S/cm depending on these factors .

Advanced: How do researchers assess environmental impacts of this ionic liquid?

  • Biodegradability : Perform OECD 301 tests (e.g., closed bottle test) to measure microbial degradation.
  • Ecototoxicity : Use Daphnia magna or Vibrio fischeri assays to determine LC50_{50}/EC50_{50} values.
  • Hydrolysis stability : Monitor nitrate release in aqueous solutions via ion chromatography.
    Studies note that nitrate-based ILs may pose higher aquatic toxicity compared to halogen-free alternatives .

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